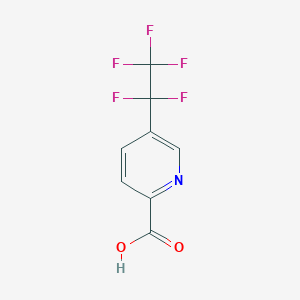
4-bromo-1-(1-bromoethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-(1-bromoethyl)-2-methylbenzene is an organic compound with the molecular formula C9H10Br2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a bromoethyl group, and a methyl group. This compound is of interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(1-bromoethyl)-2-methylbenzene can be achieved through several methods. One common approach involves the bromination of 1-(1-bromoethyl)-2-methylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar bromination reactions but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-Bromo-1-(1-bromoethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles in nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include ethyl-substituted benzene derivatives.
科学研究应用
4-Bromo-1-(1-bromoethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-bromo-1-(1-bromoethyl)-2-methylbenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl group is susceptible to attack by oxidizing agents, leading to the formation of oxidized products.
相似化合物的比较
Similar Compounds
4-Bromo-1-methylbenzene: Similar structure but lacks the bromoethyl group.
1-Bromo-4-methylbenzene: Similar structure but with different substitution pattern.
4-Bromo-2-methylbenzene: Similar structure but with different substitution pattern.
Uniqueness
4-Bromo-1-(1-bromoethyl)-2-methylbenzene is unique due to the presence of both a bromoethyl group and a bromine atom on the benzene ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-1-(1-bromoethyl)-2-methylbenzene involves the bromination of 2-methylphenethyl alcohol followed by the Friedel-Crafts alkylation of the resulting bromide with 1-bromoethane.", "Starting Materials": [ "2-methylphenethyl alcohol", "bromine", "1-bromoethane", "anhydrous aluminum chloride", "dichloromethane", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Bromination of 2-methylphenethyl alcohol with bromine in the presence of anhydrous aluminum chloride and dichloromethane to yield 4-bromo-2-methylphenethyl bromide.", "Step 2: Work up the reaction mixture with sodium bicarbonate and water to obtain the crude product.", "Step 3: Friedel-Crafts alkylation of 4-bromo-2-methylphenethyl bromide with 1-bromoethane in the presence of anhydrous aluminum chloride and dichloromethane to yield 4-bromo-1-(1-bromoethyl)-2-methylbenzene.", "Step 4: Work up the reaction mixture with sodium bicarbonate and water to obtain the final product.", "Step 5: Purify the final product by recrystallization or column chromatography." ] } | |
CAS 编号 |
2694734-25-1 |
分子式 |
C9H10Br2 |
分子量 |
278 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



